molecular formula C18H24O B11948804 4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one CAS No. 81842-25-3

4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one

Cat. No.: B11948804
CAS No.: 81842-25-3
M. Wt: 256.4 g/mol
InChI Key: DOFWKGUTKZRWQI-UHFFFAOYSA-N
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Description

4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one is an organic compound with the molecular formula C18H24O It is known for its unique structure, which includes a cyclohexene ring substituted with a pentyl chain and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one typically involves the reaction of 4-methylphenylpentyl bromide with cyclohex-2-en-1-one in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like sodium hydroxide or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide or sodium methoxide in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives at the benzylic position.

Scientific Research Applications

4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4-Methylphenyl)pentyl]cyclohex-3-en-1-one
  • 4-[4-(4-Methylphenyl)pentyl]cyclohex-1-en-1-one

Uniqueness

4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific research and industrial applications.

Properties

CAS No.

81842-25-3

Molecular Formula

C18H24O

Molecular Weight

256.4 g/mol

IUPAC Name

4-[4-(4-methylphenyl)pentyl]cyclohex-2-en-1-one

InChI

InChI=1S/C18H24O/c1-14-6-10-17(11-7-14)15(2)4-3-5-16-8-12-18(19)13-9-16/h6-8,10-12,15-16H,3-5,9,13H2,1-2H3

InChI Key

DOFWKGUTKZRWQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)CCCC2CCC(=O)C=C2

Origin of Product

United States

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